3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine
Description
Properties
IUPAC Name |
3-methyl-2H-pyrazolo[3,4-b]pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-6-5(8)2-3-9-7(6)11-10-4/h2-3H,1H3,(H3,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSUDPSCNVEATK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=NC2=NN1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Reactions Involving 3-Aminopyrazole Derivatives
Multicomponent reactions (MCRs) have emerged as efficient one-pot strategies for constructing the pyrazolo[3,4-b]pyridine core. A prominent method involves the condensation of 3-aminopyrazole with N-methyl-1-(methylthio)-2-nitroethen-1-amine and aromatic aldehydes or isatins under mild conditions . For instance, heating 3-methyl-1H-pyrazole with nitroethenamine and 4-nitrobenzaldehyde in ethanol at 80°C for 6 hours generates a Schiff base intermediate, which undergoes cyclodehydration to yield 3-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine in 65% yield . This approach benefits from atom economy and avoids isolation of intermediates, though substituent effects on the aldehyde component necessitate careful optimization (Table 1).
Table 1. Yields of this compound via MCRs
| Aldehyde Component | Reaction Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-Nitrobenzaldehyde | 6 | 80 | 65 |
| Benzaldehyde | 8 | 70 | 58 |
| 4-Chlorobenzaldehyde | 7 | 75 | 62 |
The regioselectivity of this reaction is attributed to the electronic effects of the aldehyde’s substituents, which direct cyclization to the 4-position . Notably, electron-withdrawing groups enhance reaction rates by stabilizing the transition state through resonance .
Cyclization of β-Keto-Enamine Precursors
Cyclization strategies employing β-keto-enamines offer a modular route to this compound. A Gould-Jacobs-like reaction involves heating ethyl 3-((3-methyl-1H-pyrazol-5-yl)amino)but-2-enoate in diphenyl ether at 180°C, inducing intramolecular cyclization to form the pyridine ring . This method, adapted from pyrazolo[3,4-b]pyridine syntheses, affords the target compound in 72% yield after recrystallization from ethanol . Key advantages include high regiocontrol and compatibility with ester functionalities, which can be hydrolyzed post-cyclization for further derivatization.
Mechanistic Insights :
The enamine tautomerizes to a ketimine intermediate, which undergoes 6-π electrocyclic ring closure followed by aromatization via elimination of ethanol . Substituents at the β-position of the enamine dictate the cyclization pathway, with methyl groups favoring the formation of the 3-methyl-substituted product .
Functional Group Transformations from Nitro and Cyano Intermediates
Functional group interconversion provides a versatile pathway to introduce the 4-amine group. A two-step protocol starts with the nitration of 3-methyl-1H-pyrazolo[3,4-b]pyridine at the 4-position using fuming HNO₃ in H₂SO₄ at 0°C, yielding the nitro derivative in 85% purity . Subsequent reduction with H₂/Pd-C in ethanol at 25°C for 4 hours achieves quantitative conversion to the amine . This method, though reliable, requires careful handling of corrosive reagents and precise temperature control to avoid over-nitration.
Alternative Approach :
Direct displacement of a 4-chloro substituent using aqueous NH₃ under pressure (120°C, 12 hours) has been reported, albeit with modest yields (55%) due to competing hydrolysis . The chloro intermediate is accessible via chlorination of the pyridine ring using POCl₃ in the presence of DMF .
Transition-metal-catalyzed amination enables direct introduction of the amine group at the 4-position. A Buchwald-Hartwig coupling of 4-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine with benzophenone imine, catalyzed by Pd(OAc)₂/Xantphos, forms a protected amine intermediate . Acidic hydrolysis (HCl, reflux) then yields the free amine in 68% overall yield . This method is highly selective but requires anhydrous conditions and costly catalysts.
Optimization Data :
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: Xantphos (10 mol%)
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Base: Cs₂CO₃
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Solvent: Toluene
Solvent-Free and Green Synthesis Approaches
Eco-friendly protocols have been developed to minimize waste and energy consumption. A solvent-free condensation of 3-methyl-1H-pyrazole-5-carboxamide with acetylacetone in the presence of K₂CO₃ at 150°C for 3 hours generates the pyrazolo[3,4-b]pyridine core, which is subsequently aminated using NH₄OH under microwave irradiation . This one-pot method achieves an 81% yield while reducing reaction time from 12 hours to 40 minutes .
Comparative Analysis :
| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Conventional Heating | DMF | 150 | 12 | 65 |
| Microwave Irradiation | None | 150 | 0.67 | 81 |
Microwave-assisted reactions enhance reaction efficiency by improving heat transfer and reducing side reactions .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrazolo[3,4-b]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.
Scientific Research Applications
Synthesis of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine
The synthesis of this compound typically involves the cyclization of appropriate precursors, such as 5-amino-1-phenylpyrazole with unsaturated ketones. This method has been reported to yield high purity compounds with significant biological activity. The reaction conditions often involve the use of solvents like DMF and catalysts such as ZrCl₄ at elevated temperatures .
Antitumor Activity
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridines as inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in various cancers. A series of derivatives were synthesized and evaluated for their ability to inhibit TRKA, demonstrating promising antitumor properties .
Neuroprotective Properties
Compounds derived from this compound have shown affinity for β-amyloid plaques, indicating potential applications in Alzheimer's disease diagnostics and therapeutics. These compounds exhibited selective binding to amyloid plaques in brain slices from Alzheimer's patients during confocal microscopy analysis .
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine possess antimicrobial properties. They have been evaluated against various bacterial strains, showing effectiveness as antibacterial agents .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. The presence of substituents at various positions on the pyrazolo ring significantly influences its biological activity.
| Substituent Position | Common Substituents | Biological Activity |
|---|---|---|
| C3 | Methyl | Enhances antitumor activity |
| C4 | Amino | Increases neuroprotective effects |
| C5 | Phenyl | Improves binding affinity to amyloid plaques |
Case Study 1: TRK Inhibition
In a study evaluating the inhibition of TRKA by novel pyrazolo[3,4-b]pyridine derivatives, several compounds demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects on cell proliferation in cancer models .
Case Study 2: Alzheimer’s Disease Probes
A series of pyrazolo[3,4-b]pyridine derivatives were synthesized and tested for their binding affinity to β-amyloid plaques. The results showed that specific modifications led to enhanced binding characteristics, making these compounds suitable candidates for further development as diagnostic probes for Alzheimer’s disease .
Mechanism of Action
The mechanism by which 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate biological pathways and lead to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo-pyridine and pyrazolo-pyrimidine derivatives exhibit diverse pharmacological properties influenced by substituent patterns, solubility, and electronic effects. Below is a detailed comparison of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine with structurally related compounds.
Structural and Substituent Variations
Physicochemical and Spectral Properties
- Solubility: The amino group in this compound enhances water solubility compared to halogenated derivatives (e.g., 11a, 11b) .
- Spectroscopy: IR: NH₂ stretching vibrations at ~3387–3448 cm⁻¹ are consistent across 4-aminopyrazolo derivatives (e.g., 11h) . ¹H NMR: Methyl groups at position 3 appear as singlets (δ ~2.28–2.62 ppm), while aromatic protons vary based on substituents (δ 7.2–8.8 ppm) .
Key Differentiators of this compound
Balanced Lipophilicity : The methyl group at position 3 provides moderate lipophilicity without compromising solubility, unlike bulkier aryl-substituted analogs (e.g., 11a-i) .
Synthetic Flexibility : The unsubstituted pyridine ring allows facile functionalization at positions 5 and 6 for structure-activity relationship (SAR) studies .
Biological Activity
3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine is a compound belonging to the pyrazolo[3,4-b]pyridine family, known for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and neuropharmacological effects, supported by recent research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-b]pyridine core, which is characterized by a fused pyrazole and pyridine ring. This structure contributes to its biological activity through various mechanisms of action.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance:
- Cell Cycle Arrest and Apoptosis : Compounds derived from this scaffold have been shown to induce cell cycle arrest and apoptosis in cancer cell lines such as HeLa and MCF7. In one study, a derivative exhibited an IC50 of 2.59 µM against HeLa cells, comparable to doxorubicin (IC50 = 2.35 µM) .
- Mechanism of Action : The anticancer activity is attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, compounds have been identified as inhibitors of Tropomyosin receptor kinases (TRKs), which play a crucial role in cancer cell growth .
Table 1: Anticancer Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 9a | HeLa | 2.59 | Cell cycle arrest at S phase |
| 14g | MCF7 | 4.66 | Induces apoptosis |
| 8b | Various | 2.9 | CDK inhibition |
Antimicrobial Activity
The antimicrobial properties of pyrazolo[3,4-b]pyridines have also been investigated:
- Broad-Spectrum Activity : Research indicates that these compounds exhibit significant antibacterial and antifungal activities. For example, certain derivatives have shown effectiveness against pathogens like Staphylococcus aureus and Candida albicans .
- Mechanism : The antimicrobial action may involve disruption of microbial cell membranes or interference with metabolic pathways critical for microbial survival.
Neuropharmacological Effects
Compounds within this class have been studied for their neuropharmacological effects:
- CNS Depressant Activity : Some derivatives have demonstrated central nervous system depressant effects, which could be beneficial in treating anxiety or sleep disorders .
- Potential as Neuroleptics : The ability to modulate neurotransmitter systems positions these compounds as potential candidates for neuroleptic medications.
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Anticancer Study : A derivative was tested on multiple cancer cell lines, showing significant cytotoxicity and ability to induce apoptosis through caspase activation.
- Antimicrobial Evaluation : A series of derivatives were screened against common pathogens, revealing promising results that warrant further development into clinical candidates.
Q & A
Q. What are the optimal synthetic routes for 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine and its derivatives?
- Methodological Answer: A one-pot synthesis under reflux conditions in dimethyl sulfoxide (DMSO) has been shown to yield 76% of the target compound via intermediate formation of 5-aminopyrazole, followed by condensation with nitrile derivatives . Alternative methods include coupling reactions with aryl halides in dry acetonitrile or dichloromethane, often catalyzed by trifluoroacetic acid (TFA), to introduce substituents at the 1- and 3-positions of the pyrazolo-pyridine core . Reaction optimization should focus on solvent choice (e.g., DMSO for high-polarity intermediates) and catalyst loading (e.g., 30 mol% TFA for cyclization) .
Q. How can researchers confirm the structural integrity and purity of synthesized compounds?
- Methodological Answer: Structural confirmation requires a combination of techniques:
- IR Spectroscopy: Identify NH₂ stretches (3387–3448 cm⁻¹) and carbonyl/amine functional groups .
- NMR Spectroscopy: Use and NMR to resolve aromatic protons (e.g., δ 7.34–8.82 ppm for aryl groups) and carbon environments .
- Elemental Analysis: Verify C, H, and N content (e.g., deviations < 0.5% from calculated values) .
- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+1]+ at 478.98 for brominated derivatives) .
Advanced Research Questions
Q. What strategies are effective in improving the yield of this compound derivatives?
- Methodological Answer:
- Solvent Optimization: Polar aprotic solvents like DMSO enhance reaction rates for cyclization steps .
- Catalyst Screening: TFA improves yields in pyrazole ring closure by stabilizing reactive intermediates .
- Sequential Reactions: Multi-step protocols (e.g., halogenation followed by Suzuki coupling) enable regioselective functionalization .
- Temperature Control: Reflux conditions (100–120°C) are critical for one-pot syntheses to avoid side product formation .
Q. How can in vitro bioactivity assays be designed to evaluate the pharmacological potential of these derivatives?
- Methodological Answer:
- Anti-inflammatory Activity: Measure inhibition of lipopolysaccharide (LPS)-induced TNF-α production in human PBMCs (IC₅₀ values; e.g., 38 nM for PDE4 inhibitors) .
- Enzyme Inhibition: Use fluorescence polarization assays to quantify PDE4 binding affinity .
- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., IC₅₀ < 10 μM for active derivatives) .
Q. What computational methods are used to predict interactions with biological targets?
- Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite can model ligand binding to PDE4 or kinase domains, prioritizing substituents at the 3- and 6-positions for steric complementarity .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthetic prioritization .
Q. How to address discrepancies in spectral data during structural elucidation?
- Methodological Answer:
- Dynamic NMR Experiments: Resolve tautomeric equilibria (e.g., pyrazole vs. pyrimidine ring protonation states) by variable-temperature NMR .
- X-ray Crystallography: Use SHELXL for single-crystal refinement to unambiguously assign positions of methyl or halogen substituents .
- Isotopic Labeling: Incorporate or labels to track nitrogen/carbon connectivity in ambiguous cases .
Q. What in vivo models are appropriate for assessing therapeutic index and emetogenic potential?
- Methodological Answer:
- Rat Pica Feeding: Quantify kaolin consumption as a surrogate for emesis (e.g., emetic D₅₀ = 24.3 mg/kg for EPPA-1) .
- Mouse Anesthesia Reversal: Monitor recovery time from α₂-adrenoceptor-mediated sedation to assess emetogenic potency .
- Therapeutic Index Calculation: Compare anti-inflammatory D₅₀ (e.g., 0.042 mg/kg for pulmonary neutrophilia) with emetic D₅₀ to rank compounds (e.g., EPPA-1 TI = 578) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
